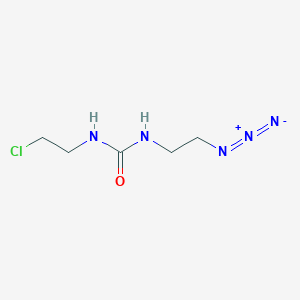

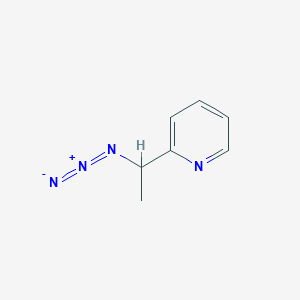

3-(2-Azidoethyl)-1-(2-chloroethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-Azidoethyl)-1-(2-Chlorethyl)harnstoff ist eine Verbindung, die sowohl Azido- als auch Chlorethyl-funktionelle Gruppen aufweist. Diese funktionellen Gruppen machen sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese, insbesondere bei der Herstellung verschiedener biologisch aktiver Moleküle und Polymere.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(2-Azidoethyl)-1-(2-Chlorethyl)harnstoff beinhaltet typischerweise die Reaktion von 2-Chlorethylisocyanat mit 2-Azidoethanol. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Die Reaktionsbedingungen umfassen häufig die Verwendung einer inerten Atmosphäre, wie Stickstoff oder Argon, um unerwünschte Nebenreaktionen zu verhindern.

Industrielle Produktionsmethoden

Die industrielle Produktion von 3-(2-Azidoethyl)-1-(2-Chlorethyl)harnstoff kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Prozess würde auf Ausbeute und Reinheit optimiert, wobei häufig kontinuierliche Fließreaktoren und automatisierte Systeme eingesetzt werden, um konstante Reaktionsbedingungen zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

3-(2-Azidoethyl)-1-(2-Chlorethyl)harnstoff kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Chlorethylgruppe kann durch andere Nukleophile substituiert werden.

Cycloadditionsreaktionen: Die Azidogruppe kann an Cycloadditionsreaktionen teilnehmen, wie z. B. der Cu-katalysierten Azid-Alkin-Cycloaddition (CuAAC).

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine, Thiole und Alkohole. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Acetonitril durchgeführt.

Cycloadditionsreaktionen: Die CuAAC-Reaktion erfordert einen Kupferkatalysator und ein Alkin. Die Reaktion wird üblicherweise in Gegenwart einer Base, wie Triethylamin, und eines Lösungsmittels wie Wasser oder Ethanol durchgeführt.

Hauptprodukte

Substitutionsreaktionen: Produkte umfassen verschiedene substituierte Harnstoffe, abhängig vom verwendeten Nukleophil.

Cycloadditionsreaktionen: Die Hauptprodukte sind Triazole, die wertvolle Zwischenprodukte in der pharmazeutischen Chemie und Materialwissenschaft sind.

Wissenschaftliche Forschungsanwendungen

3-(2-Azidoethyl)-1-(2-Chlorethyl)harnstoff hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Zur Modifizierung von Biomolekülen für Markierungs- und Bildgebungsstudien eingesetzt.

Medizin: Auf sein Potenzial bei der Medikamentenentwicklung untersucht, insbesondere bei der Synthese von Antitumor- und Antiviralen.

Industrie: Wird bei der Herstellung von Polymeren und Materialien mit bestimmten Eigenschaften eingesetzt, wie z. B. erhöhte Festigkeit oder Leitfähigkeit.

Wirkmechanismus

Der Wirkmechanismus von 3-(2-Azidoethyl)-1-(2-Chlorethyl)harnstoff beinhaltet seine funktionellen Gruppen:

Azidogruppe: Kann Cycloadditionsreaktionen eingehen, um Triazole zu bilden, die mit biologischen Zielstrukturen interagieren können.

Chlorethylgruppe: Kann durch verschiedene Nukleophile substituiert werden, was zur Bildung neuer Verbindungen mit potenzieller biologischer Aktivität führt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Azidoethyl)-1-(2-chloroethyl)urea typically involves the reaction of 2-chloroethyl isocyanate with 2-azidoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Azidoethyl)-1-(2-chloroethyl)urea can undergo various types of chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Cu-catalyzed azide-alkyne cycloaddition (CuAAC).

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Cycloaddition Reactions: The CuAAC reaction requires a copper catalyst and an alkyne. The reaction is usually performed in the presence of a base, such as triethylamine, and a solvent like water or ethanol.

Major Products

Substitution Reactions: Products include various substituted ureas, depending on the nucleophile used.

Cycloaddition Reactions: The major products are triazoles, which are valuable intermediates in medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

3-(2-Azidoethyl)-1-(2-chloroethyl)urea has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for labeling and imaging studies.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anticancer and antiviral agents.

Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced strength or conductivity.

Wirkmechanismus

The mechanism of action of 3-(2-Azidoethyl)-1-(2-chloroethyl)urea involves its functional groups:

Azido Group: Can undergo cycloaddition reactions to form triazoles, which can interact with biological targets.

Chloroethyl Group: Can be substituted with various nucleophiles, leading to the formation of new compounds with potential biological activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosid

- 2-Azidoethyl 2-Acetamido-3,4,6-tri-O-acetyl-2-desoxy-beta-D-glucopyranosid

Einzigartigkeit

3-(2-Azidoethyl)-1-(2-Chlorethyl)harnstoff ist aufgrund des Vorhandenseins sowohl von Azido- als auch von Chlorethylgruppen einzigartig, wodurch er an einer größeren Bandbreite chemischer Reaktionen teilnehmen kann als ähnliche Verbindungen, die möglicherweise nur eine dieser funktionellen Gruppen enthalten. Diese doppelte Funktionalität macht es zu einem wertvollen Zwischenprodukt bei der Synthese verschiedener organischer Moleküle.

Eigenschaften

Molekularformel |

C5H10ClN5O |

|---|---|

Molekulargewicht |

191.62 g/mol |

IUPAC-Name |

1-(2-azidoethyl)-3-(2-chloroethyl)urea |

InChI |

InChI=1S/C5H10ClN5O/c6-1-2-8-5(12)9-3-4-10-11-7/h1-4H2,(H2,8,9,12) |

InChI-Schlüssel |

XQDMYZOAABDQEI-UHFFFAOYSA-N |

Kanonische SMILES |

C(CN=[N+]=[N-])NC(=O)NCCCl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate](/img/structure/B12314641.png)

![N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B12314651.png)

![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate](/img/structure/B12314659.png)

![6,6-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B12314704.png)